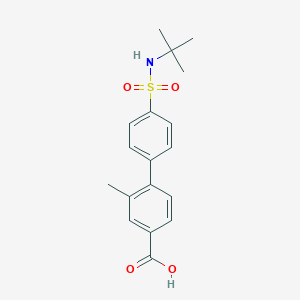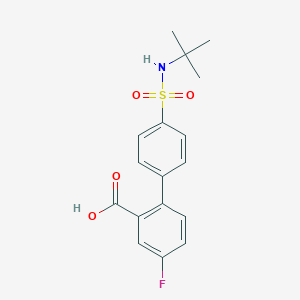
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (4-tBSFBA) is a fluorinated benzoic acid derivative that has been widely used in the scientific community due to its versatile applications. It is a valuable intermediate in the synthesis of various compounds and has been used in a variety of research applications, including biochemical and physiological studies.
科学研究应用
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for the enzyme tyrosine aminotransferase (TAT), which plays a role in the metabolism of tyrosine and is involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used to study the effects of various drugs on the enzyme. It has also been used to study the effects of various compounds on the enzyme phospholipase A2 (PLA2), which is involved in the metabolism of phospholipids and is involved in the regulation of cell signaling pathways.
作用机制
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it has been suggested that it may act as an inhibitor of the enzyme tyrosine aminotransferase (TAT). The mechanism of action is thought to involve the binding of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction of tyrosine to its products. In addition, it has been suggested that 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% may also act as an inhibitor of the enzyme phospholipase A2 (PLA2).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it has been suggested that it may have a role in the regulation of cell signaling pathways. In addition, it has been suggested that it may have an anti-inflammatory effect and may be useful in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethyl acetate. In addition, it is not very soluble in organic solvents and must be heated to high temperatures in order to dissolve.
未来方向
The future directions for 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are numerous. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential use in the treatment of diseases. Another potential direction is to explore the use of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% as a substrate for other enzymes, such as those involved in the metabolism of lipids or proteins. Finally, further research could be conducted to explore the potential use of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in the synthesis of other compounds.
合成方法
The synthesis of 4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is achieved by a multi-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride (4-tBSCl) with 2-fluorobenzoic acid (2-FBA) in the presence of a base such as sodium hydroxide. This reaction produces 4-t-butylsulfamoylphenyl-2-fluorobenzoic acid (4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%). The second step involves the purification of the product, which is achieved by recrystallization in a solvent such as ethyl acetate. The final step involves the isolation of the pure product by filtration or vacuum distillation.
属性
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-14(16(20)21)15(18)10-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKROQIAEKRSLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














